molecular formula C12H16N4 B1476132 3-Azido-1-(1-phenylpropan-2-yl)azetidine CAS No. 2097981-31-0

3-Azido-1-(1-phenylpropan-2-yl)azetidine

Cat. No. B1476132
CAS RN: 2097981-31-0
M. Wt: 216.28 g/mol
InChI Key: NUNXJKGZVYCPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . The ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The systematical thermal behaviors of 3-Azido-1-(1-phenylpropan-2-yl)azetidine were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that it has a low melting temperature at 78 °C .

Scientific Research Applications

Synthesis of Complex Scaffolds

Azetidines, such as “3-Azido-1-(1-phenylpropan-2-yl)azetidine”, are promising candidates for the synthesis of complex molecular scaffolds due to their reactivity driven by ring strain. The development of new photocatalytic methods could improve protocols for aza Paternò–Büchi reactions, which are key in constructing azetidine-containing compounds .

Reactivity and Stability Studies

The unique reactivity and stability of azetidines due to their ring strain make them suitable for various chemical reactions. This balance allows for facile handling and triggering specific reactions under appropriate conditions, which could be applied to “3-Azido-1-(1-phenylpropan-2-yl)azetidine” in synthetic chemistry research .

properties

IUPAC Name

3-azido-1-(1-phenylpropan-2-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10(7-11-5-3-2-4-6-11)16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNXJKGZVYCPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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